molecular formula C12H19N5O B14798191 1-[4-Methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide

1-[4-Methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No.: B14798191
M. Wt: 249.31 g/mol
InChI Key: PVGMVSLNDGMXMW-UHFFFAOYSA-N
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Description

1-[4-Methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-[4-Methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials under specific conditions. For example, a substituted pyrimidine can be formed by reacting a substituted aniline with a formamide derivative.

    Introduction of the Piperidine Ring: The piperidine ring is introduced by reacting the pyrimidine derivative with a piperidine derivative under suitable conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an appropriate carboxylating agent.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[4-Methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where specific functional groups are oxidized to form new products.

    Reduction: Reduction reactions can be used to reduce certain functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-Methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as protein kinases, which play a crucial role in cellular signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes like cell proliferation and survival, making it a potential therapeutic agent for cancer .

Comparison with Similar Compounds

1-[4-Methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with unique molecular targets and exhibit distinct biological activities.

Properties

Molecular Formula

C12H19N5O

Molecular Weight

249.31 g/mol

IUPAC Name

1-[4-methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C12H19N5O/c1-8-7-10(14-2)16-12(15-8)17-5-3-9(4-6-17)11(13)18/h7,9H,3-6H2,1-2H3,(H2,13,18)(H,14,15,16)

InChI Key

PVGMVSLNDGMXMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N)NC

Origin of Product

United States

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